H-Met-Phe-OH

Overview

Description

Mechanism of Action

Target of Action

Methionyl-Phenylalanine, also known as H-Met-Phe-OH, is a dipeptide composed of the amino acids methionine and phenylalanine

Mode of Action

It’s known that the compound has an oxidation effect on nadph, a crucial coenzyme in many biological reactions . The absorbance decreases in a time-dependent manner at 340 nm, indicating a potential interaction with this coenzyme .

Biochemical Pathways

Methionine is involved in the methionine cycle, which is crucial for protein synthesis and methylation reactions . Phenylalanine, on the other hand, is a precursor for the synthesis of tyrosine, and subsequently for the synthesis of important bioactive compounds such as dopamine, norepinephrine, and epinephrine.

Result of Action

Given its oxidation effect on nadph , it could potentially influence cellular redox status and related processes.

Biochemical Analysis

Biochemical Properties

Methionine, one of the components of Methionyl-Phenylalanine, is a sulfur-containing amino acid that plays a critical role in the metabolism and health of many species, including humans . It is involved in various processes related to DNA transcription, epigenetic expression, and gene regulation . Phenylalanine, on the other hand, is an essential amino acid involved in the biosynthesis of proteins . The combination of these two amino acids in Methionyl-Phenylalanine allows it to interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of Methionyl-Phenylalanine on cells and cellular processes are diverse. For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP), a chemotactic peptide, has been shown to play an anti-inflammatory role, mediated by the activation of G-protein-coupled FPR . This peptide influences cell function by reducing the severity of seizures and protecting against memory dysfunction . It also impacts cellular metabolism by modulating inflammatory responses .

Molecular Mechanism

Methionyl-Phenylalanine exerts its effects at the molecular level through various mechanisms. For instance, the N-formylated tripeptide fMLP, which includes Methionyl-Phenylalanine, is a potent chemotactic factor and a macrophage activator . It binds to specific G protein-coupled receptors on cells, directing the inflammatory response to sites of bacterial invasion . This binding interaction with biomolecules is one way Methionyl-Phenylalanine influences enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Methionyl-Phenylalanine can change over time in laboratory settings. For instance, in a study involving the treatment of an acute experimental autoimmune encephalomyelitis model with fMLP, it was found that the intrahippocampal administration of fMLP reduced seizure severity and neuronal death, as well as protected against memory deficit . These effects were observed over a period of time, indicating the compound’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Methionyl-Phenylalanine can vary with different dosages in animal models. For example, in a study involving the treatment of an acute experimental autoimmune encephalomyelitis model with fMLP, it was found that the intrahippocampal administration of fMLP reduced seizure severity and neuronal death, as well as protected against memory deficit . These effects were observed at specific dosages, indicating the compound’s threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Methionine, one of the components of Methionyl-Phenylalanine, is involved in various metabolic pathways. It serves as a precursor of other non-essential amino acids such as cysteine and taurine, versatile compounds such as SAM-e, and the important antioxidant glutathione . Phenylalanine, on the other hand, is involved in the biosynthesis of proteins . The combination of these two amino acids in Methionyl-Phenylalanine allows it to interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

Studies on similar compounds suggest that they can be transported and distributed via specific transporters or binding proteins . For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP) is known to bind to specific G protein-coupled receptors on cells , which could potentially influence the localization or accumulation of Methionyl-Phenylalanine.

Subcellular Localization

Studies on similar compounds suggest that they can be directed to specific compartments or organelles via targeting signals or post-translational modifications . For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptors in human neutrophils were found in specific granules and secretory vesicles, and these receptors translocated to the plasma membrane upon stimulation with inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Met-Phe-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Coupling: Methionine and phenylalanine are coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-Met-Phe-OH undergoes various chemical reactions, including:

Oxidation: Methionine can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents such as hydrogen peroxide or performic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Electrophilic reagents such as nitrating agents or halogens.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced this compound.

Substitution: Functionalized phenylalanine derivatives.

Scientific Research Applications

H-Met-Phe-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide self-assembly and interactions.

Biology: Investigated for its role in protein synthesis and cellular metabolism.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in nanomedicine.

Industry: Utilized in the development of biomaterials and hydrogels for various applications

Comparison with Similar Compounds

H-Met-Phe-OH can be compared with other dipeptides such as:

Leu-phe (leucyl-phenylalanine): Similar in structure but lacks the sulfur-containing methionine residue.

Gly-phe (glycyl-phenylalanine): Smaller and simpler, used in studies of peptide backbone flexibility.

Ala-phe (alanyl-phenylalanine): Contains alanine instead of methionine, affecting its hydrophobicity and reactivity.

This compound is unique due to the presence of methionine, which imparts distinct redox properties and the ability to form sulfur-containing compounds .

Properties

CAS No. |

14492-14-9 |

|---|---|

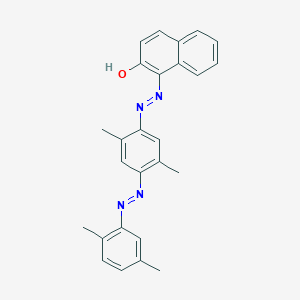

Molecular Formula |

C14H20N2O3S |

Molecular Weight |

296.39 g/mol |

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-11(15)13(17)16-12(14(18)19)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

HGCNKOLVKRAVHD-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])[NH3+] |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Key on ui other cas no. |

14492-14-9 |

physical_description |

Solid |

Synonyms |

Met-Phe methionylphenylalanine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Met-Phe, especially in its N-formylated form (N-formylmethionyl-phenylalanine, fMLF), acts as a potent chemoattractant for neutrophils and monocytes [, , , , , , ]. It binds to specific receptors on the surface of these cells, triggering a cascade of intracellular signaling events [, , ]. These events ultimately lead to changes in cell shape, increased adhesion to surfaces, and directed migration towards the source of the fMLF gradient [, , ]. This process is crucial for the recruitment of immune cells to sites of infection or inflammation.

A: Chemotactic deactivation refers to the phenomenon where pre-exposure of neutrophils to a chemoattractant, such as fMLF, renders them less responsive to subsequent stimulation by the same or different chemoattractants [, ]. This desensitization process is thought to be a mechanism for regulating the inflammatory response and preventing excessive tissue damage []. Phenylbutazone, an anti-inflammatory drug, has been shown to protect neutrophils from fMLF-mediated chemotactic deactivation by interfering with fMLF receptor binding and downstream signaling [].

A: Yes, studies have shown that fMLF, along with other chemoattractants, can enhance the expression of complement receptors, specifically C3b receptors, on neutrophils, monocytes, and eosinophils [, , ]. This enhanced expression is thought to increase the adhesion of these phagocytic cells to opsonized particles, facilitating their recognition and elimination [].

ANone: Met-Phe is a dipeptide composed of the amino acids methionine and phenylalanine linked by a peptide bond.

A: Yes, research on Met-Phe analogs, including those with isopeptide bonds and various N-terminal modifications, has revealed that even subtle changes in the peptide structure can significantly impact its chemotactic activity, superoxide anion production, and lysozyme release from neutrophils []. These findings highlight the importance of specific structural features for the interaction with its target receptors and subsequent downstream effects.

ANone: The provided research focuses primarily on the biological activity and interactions of Met-Phe and its analogs, with limited information on material compatibility and stability outside of biological contexts.

ANone: Met-Phe itself does not possess inherent catalytic properties. The research primarily focuses on its role as a signaling molecule and its interaction with cellular targets.

A: Yes, computational methods, such as simulated annealing and energy minimization, have been employed to investigate the conformational preferences of Met-Phe-containing peptides, particularly in the context of understanding their interactions with opioid receptors [, ]. These studies aim to elucidate the relationship between the three-dimensional structure of these peptides and their biological activity.

A: Structure-activity relationship (SAR) studies have been crucial in understanding the features of Met-Phe analogs that contribute to their biological activity [, , , ].

- N-terminal Modification: The N-formyl group in fMLF is essential for its chemotactic activity [, ].

- Amino Acid Side Chains: Replacing Leu with Phe in the chemotactic peptide fMLF results in a decrease in potency for inducing chemotaxis, superoxide anion production, and lysozyme release [].

- Chirality: The presence of a D-amino acid in position 2 is a common feature in many opioid peptides, including dermorphin and dermenkephalin, and plays a crucial role in their selectivity for mu and delta opioid receptors, respectively [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)